2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol
Overview
Description
“2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol” is a chemical compound with the molecular formula C9H8Br2OS2 . It has a molecular weight of 356.1 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol” is 1S/C9H8Br2OS2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9,12H,1-2H2 . This code represents the molecular structure of the compound, indicating it contains a phenol group (an aromatic ring with a hydroxyl group), two bromine atoms, and a dithiolane ring (a five-membered ring containing two sulfur atoms).Physical And Chemical Properties Analysis
The compound has a boiling point of 384.2ºC at 760mmHg and a density of 1.949g/cm3 .Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
properties
IUPAC Name |
2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFLOLINYWQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C(=C2)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372484 | |
Record name | 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol | |
CAS RN |
262291-90-7 | |
Record name | 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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